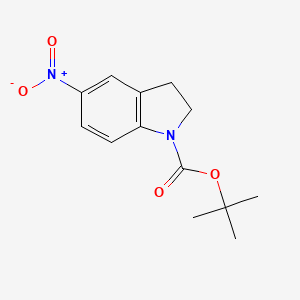

Tert-butyl 5-nitroindoline-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 5-nitroindoline-1-carboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of nitroindoline derivatives, which have been found to exhibit diverse biological activities. In

Aplicaciones Científicas De Investigación

Photorelease of Neuroactive Amino Acids

Tert-butyl 5-nitroindoline-1-carboxylate is utilized in the photorelease of neuroactive amino acids, such as L-glutamate. This application is particularly effective in biological experiments, where rapid release of these amino acids is critical. Studies have shown that the efficiency of photorelease can be improved by attachment of a benzophenone triplet-sensitizing antenna to the molecule (Papageorgiou, Ogden, & Corrie, 2004).

Effects on Photocleavage Efficiency

Research has also been conducted on the effects of different substituents on the photocleavage efficiency of 1-acyl-7-nitroindolines, which are chemically related to this compound. This research is significant in understanding how changes in the molecular structure can affect the efficiency of photolysis, particularly for neuroactive amino acids (Papageorgiou & Corrie, 2000).

Synthesis of Highly Water-Soluble Stable Free Radicals

Another application includes the synthesis of highly water-soluble stable free radicals. The hetero-Cope rearrangement of related compounds, such as 4-tert-butyl-phenyl-tert-butylhydroxylamine, leads to the formation of water-soluble nitroxides, which have potential applications in various scientific fields (Marx & Rassat, 2002).

Development of Molecular Probes and Labels

This compound and its derivatives are used in the synthesis of nitroxides, which are extensively used as molecular probes and labels in biophysics, structural biology, and biomedical research. These compounds are of interest due to their resistance to chemical reduction, making them suitable for these applications (Zhurko et al., 2020).

Synthesis of Bifunctionally-Substituted Phthalonitriles

Research includes the synthesis of novel non-symmetrical bifunctionally-substituted phthalonitriles. These compounds exhibit unique structures due to the presence of bulky tert-butyl substituents combined with carboxyl groups, leading to higher solubility and potential applications in sensorics and smart materials production (Vashurin et al., 2018).

Propiedades

IUPAC Name |

tert-butyl 5-nitro-2,3-dihydroindole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-13(2,3)19-12(16)14-7-6-9-8-10(15(17)18)4-5-11(9)14/h4-5,8H,6-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHXDZHKYXQFKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-methoxyphenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2437119.png)

![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one](/img/structure/B2437120.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2437125.png)